methyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate

Catalog No.
S996585
CAS No.
481065-99-0
M.F
C7H7F3N2O2
M. Wt
208.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
methyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-...

CAS Number

481065-99-0

Product Name

methyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate

IUPAC Name

methyl 2-methyl-5-(trifluoromethyl)pyrazole-3-carboxylate

Molecular Formula

C7H7F3N2O2

Molecular Weight

208.14 g/mol

InChI

InChI=1S/C7H7F3N2O2/c1-12-4(6(13)14-2)3-5(11-12)7(8,9)10/h3H,1-2H3

InChI Key

AIQGOQOMJUMMIX-UHFFFAOYSA-N

SMILES

CN1C(=CC(=N1)C(F)(F)F)C(=O)OC

Canonical SMILES

CN1C(=CC(=N1)C(F)(F)F)C(=O)OC

Application in Organic Chemistry

Application in Medicinal Chemistry

Application in Synthesis of Bioactive Small Molecules

Application in Industrial Testing

Application in Synthesis of Trifluoromethyl Aromatics

Methyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate is a heterocyclic organic compound characterized by the presence of a pyrazole ring with a trifluoromethyl group and a carboxylate ester substituent. Its molecular formula is C6H5F3N2O2C_6H_5F_3N_2O_2 and it has a molecular weight of approximately 194.11 g/mol. The compound is notable for its unique structure, which includes two nitrogen atoms in the pyrazole ring and the electron-withdrawing trifluoromethyl group, influencing its chemical behavior and biological activity .

Typical for pyrazole derivatives, including:

  • Nucleophilic Substitution Reactions: The carboxylate group can undergo nucleophilic attack, allowing for modifications at the carbon atom.
  • 1,3-Dipolar Cycloadditions: This reaction allows the synthesis of more complex heterocycles by reacting with dipolarophiles.
  • Deprotonation Reactions: The acidic hydrogen of the carboxylate can be removed by strong bases, enabling further functionalization.

These reactions make this compound a valuable intermediate in organic synthesis.

The biological activity of methyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate has been explored in various studies. It has shown potential as an herbicide due to its ability to inhibit specific enzymes involved in plant growth. Additionally, its derivatives have been investigated for antimicrobial and antifungal properties, indicating a broader scope of biological applications .

Several methods have been developed for synthesizing methyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate:

  • Condensation Reactions: Starting from hydrazine derivatives and trifluoroacetic acid, followed by esterification with methyl chloroformate.
  • Multistep Synthesis: Involves the preparation of intermediates such as 1-methyl-3-(trifluoromethyl)-1H-pyrazole followed by carboxylation and esterification processes .
  • Optimized Synthesis Routes: Recent advancements focus on maximizing yield and selectivity while minimizing toxic byproducts, particularly when using methyl hydrazine in controlled amounts .

Methyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate finds applications in:

  • Agriculture: As an active ingredient in herbicides, it helps control unwanted plant growth.
  • Pharmaceuticals: Its derivatives are explored for potential therapeutic effects against various diseases due to their biological activity.
  • Material Science: Used as a building block in synthesizing new materials with specific properties.

Interaction studies involving methyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate have focused on its binding affinity to various biological targets. These studies indicate that the trifluoromethyl group enhances lipophilicity, potentially improving bioavailability and interaction with biological membranes. Furthermore, studies on enzyme inhibition reveal that modifications to the pyrazole core can significantly alter activity profiles against target enzymes .

Several compounds share structural similarities with methyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate. Here are some notable examples:

Compound NameCAS NumberSimilarity Score
Ethyl 3-(Trifluoromethyl)pyrazole-5-carboxylate129768-30-50.80
1-Methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid5744-56-90.84
4-Nitro-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid1322805-15-10.69
2-(5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetic acid345637-71-00.91

Uniqueness

Methyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate stands out due to its specific combination of a trifluoromethyl group and a carboxylate ester, which enhances its reactivity and biological properties compared to other similar compounds. The presence of both electron-withdrawing and electron-donating groups allows for versatile applications in synthesis and agriculture.

XLogP3

1.3

Dates

Modify: 2023-08-16

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